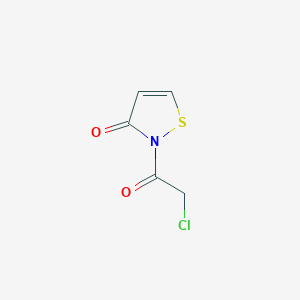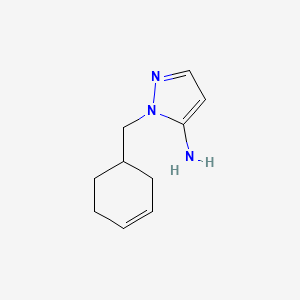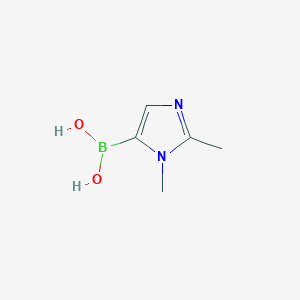
(1,2-Dimethyl-1H-imidazol-5-YL)boronsäure
Übersicht
Beschreibung
“(1,2-Dimethyl-1H-imidazol-5-YL)boronic acid” is a chemical compound with the molecular formula C5H9BN2O2 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is an important structural motif in functional molecules and is utilized in a diverse range of applications .
Synthesis Analysis
Imidazoles are synthesized through a variety of methods. The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Molecular Structure Analysis
The molecular structure of “(1,2-Dimethyl-1H-imidazol-5-YL)boronic acid” is represented by the formula C5H9BN2O2 . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Wissenschaftliche Forschungsanwendungen
Therapeutisches Potenzial
Imidazol, das Bestandteil von “(1,2-Dimethyl-1H-imidazol-5-YL)boronsäure” ist, ist bekannt für seine breite Palette an chemischen und biologischen Eigenschaften . Die Derivate von Imidazol zeigen verschiedene biologische Aktivitäten wie antibakterielle, antimykobakterielle, entzündungshemmende, antitumorale, antidiabetische, antiallergische, antipyretische, antivirale, antioxidative, anti-amöbische, antihelminthische, antifungale und ulzerogene Aktivitäten .
Anti-tuberkuloses Potenzial
Bestimmte Imidazol-haltige Verbindungen haben eine potente antituberkulose Aktivität gegen den Mycobacterium tuberculosis-Stamm gezeigt .
Synthese von funktionalen Molekülen
Imidazole sind Schlüsselkomponenten für funktionelle Moleküle, die in einer Vielzahl von Alltagsanwendungen verwendet werden . Die Entwicklung neuartiger Methoden zur regiogesteuerten Synthese von substituierten Imidazolen ist von strategischer Bedeutung .
Anwendungen in Pharmazeutika und Agrochemikalien
Imidazole haben traditionelle Anwendungen in Pharmazeutika und Agrochemikalien . Sie werden in einer Vielzahl von Anwendungen eingesetzt .
Anwendungen in Solarzellen und anderen optischen Anwendungen
Jüngste Forschungen haben die Verwendung von Imidazolen in Farbstoffen für Solarzellen und andere optische Anwendungen untersucht .
Wirkmechanismus
Target of Action
It is known that imidazole derivatives, which include (1,2-dimethyl-1h-imidazol-5-yl)boronic acid, have a broad range of biological activities . They have been used in the development of new drugs and show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
It is known that imidazole derivatives interact with their targets in various ways, leading to a wide range of biological activities . For instance, some imidazole derivatives have been found to show potent anti-tubercular activity against Mycobacterium tuberculosis strain .
Biochemical Pathways
Imidazole derivatives have been found to interact with a variety of biochemical pathways, leading to their diverse biological activities . For example, some imidazole derivatives have been used in the preparation of thieno [3,2-d]pyrimidines as Tpl2 kinase inhibitors, pyridinyl benzonaphthyridinones as mTOR inhibitors for the treatment of cancer, and novel bisphosphonate inhibitors of human farnesyl pyrophosphate synthase .
Result of Action
It is known that imidazole derivatives can have a wide range of effects at the molecular and cellular level, contributing to their diverse biological activities .
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (1,2-Dimethyl-1H-imidazol-5-YL)boronic acid in lab experiments include its high yield of synthesis, high purity, and well-studied mechanism of action. Additionally, (1,2-Dimethyl-1H-imidazol-5-YL)boronic acid has been shown to have low toxicity and high stability, making it suitable for use in biological assays. However, the limitations of using (1,2-Dimethyl-1H-imidazol-5-YL)boronic acid include its relatively high cost and limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the study of (1,2-Dimethyl-1H-imidazol-5-YL)boronic acid. One area of interest is the development of new boronic acid-based inhibitors for the treatment of diseases such as cancer and diabetes. Additionally, (1,2-Dimethyl-1H-imidazol-5-YL)boronic acid has potential applications in the development of new materials, such as boron-containing polymers. Finally, further studies are needed to fully understand the biochemical and physiological effects of (1,2-Dimethyl-1H-imidazol-5-YL)boronic acid, as well as its potential limitations and drawbacks.
In conclusion, (1,2-Dimethyl-1H-imidazol-5-YL)boronic acid is a boronic acid derivative with significant potential applications in various fields, including medicinal chemistry, materials science, and catalysis. Its well-studied mechanism of action and low toxicity make it a promising candidate for the development of new drugs and materials. However, further studies are needed to fully understand its potential limitations and drawbacks.
Biochemische Analyse
Biochemical Properties
(1,2-Dimethyl-1H-imidazol-5-YL)boronic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activity. This compound can interact with enzymes that have active sites containing serine or threonine residues, forming reversible covalent bonds with these residues. This interaction can inhibit or modulate the enzyme’s activity, making (1,2-Dimethyl-1H-imidazol-5-YL)boronic acid a useful tool in enzyme inhibition studies . Additionally, this compound can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, further influencing biochemical pathways.
Cellular Effects
The effects of (1,2-Dimethyl-1H-imidazol-5-YL)boronic acid on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, particularly those involving the Wnt pathway . By modulating the activity of enzymes and proteins within these pathways, (1,2-Dimethyl-1H-imidazol-5-YL)boronic acid can alter gene expression and cellular metabolism. For instance, it can affect the transcription of genes involved in cell proliferation, differentiation, and apoptosis, thereby impacting overall cell function.
Molecular Mechanism
At the molecular level, (1,2-Dimethyl-1H-imidazol-5-YL)boronic acid exerts its effects through several mechanisms. One primary mechanism is the formation of reversible covalent bonds with the active sites of enzymes, particularly those containing serine or threonine residues . This interaction can inhibit enzyme activity, leading to downstream effects on biochemical pathways. Additionally, (1,2-Dimethyl-1H-imidazol-5-YL)boronic acid can bind to specific proteins, altering their conformation and function. These binding interactions can result in changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1,2-Dimethyl-1H-imidazol-5-YL)boronic acid can change over time. The stability of this compound is crucial for its long-term effects on cellular function. Studies have shown that (1,2-Dimethyl-1H-imidazol-5-YL)boronic acid is relatively stable under standard laboratory conditions, but it can degrade over extended periods . This degradation can lead to a decrease in its efficacy and changes in its impact on cellular processes. Long-term studies have also indicated that prolonged exposure to this compound can result in adaptive cellular responses, such as changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of (1,2-Dimethyl-1H-imidazol-5-YL)boronic acid vary with different dosages in animal models. At low doses, this compound can effectively modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, (1,2-Dimethyl-1H-imidazol-5-YL)boronic acid can exhibit toxic effects, including cellular damage and adverse physiological responses. These threshold effects highlight the importance of dosage optimization in experimental studies to balance efficacy and safety.
Metabolic Pathways
(1,2-Dimethyl-1H-imidazol-5-YL)boronic acid is involved in various metabolic pathways, particularly those related to enzyme inhibition and modulation. This compound can interact with enzymes involved in metabolic processes, such as those in the Wnt signaling pathway . By inhibiting or modulating these enzymes, (1,2-Dimethyl-1H-imidazol-5-YL)boronic acid can alter metabolic flux and metabolite levels, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of (1,2-Dimethyl-1H-imidazol-5-YL)boronic acid within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes through passive diffusion or active transport mechanisms involving specific transporters . Once inside the cell, (1,2-Dimethyl-1H-imidazol-5-YL)boronic acid can localize to various cellular compartments, influencing its accumulation and activity.
Subcellular Localization
The subcellular localization of (1,2-Dimethyl-1H-imidazol-5-YL)boronic acid is essential for its function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . The localization of (1,2-Dimethyl-1H-imidazol-5-YL)boronic acid can affect its activity and interactions with biomolecules, ultimately influencing cellular processes and responses.
Eigenschaften
IUPAC Name |
(2,3-dimethylimidazol-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BN2O2/c1-4-7-3-5(6(9)10)8(4)2/h3,9-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDDKQPMDNDUVJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(N1C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50666190 | |
| Record name | (1,2-Dimethyl-1H-imidazol-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50666190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
554453-76-8 | |
| Record name | (1,2-Dimethyl-1H-imidazol-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50666190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



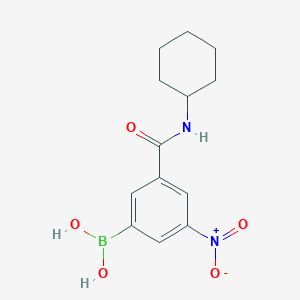
![4-[N-Cyclopropyl-N-(4-methoxybenzyl)sulfamoyl]phenylboronic acid](/img/structure/B1451437.png)
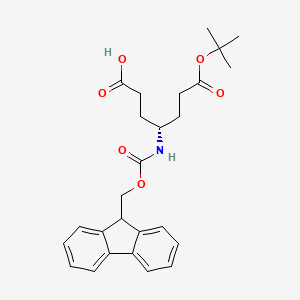
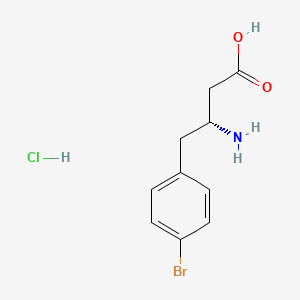

![[3-(3,5-Dimethyl-1h-pyrazol-1-yl)-benzyl]methylamine dihydrochloride](/img/structure/B1451445.png)
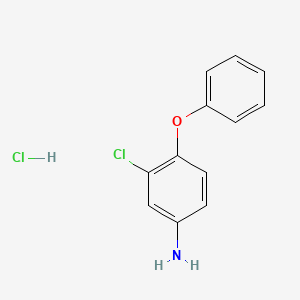
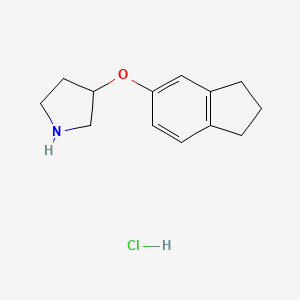
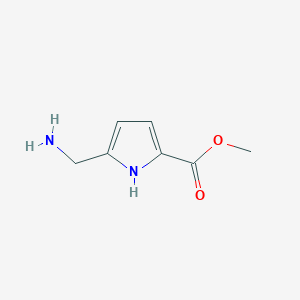
![3-[(2-Methylphenyl)amino]cyclohex-2-en-1-one](/img/structure/B1451452.png)
![3-[(4-Fluorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1451453.png)
